molecular formula C3H7BrClNO B13633202 N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride

Cat. No.: B13633202
M. Wt: 188.45 g/mol
InChI Key: LHNSEILUOWSQEG-UHFFFAOYSA-N
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Description

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride is a halogenated hydroxylamine derivative characterized by a bromoalkenyl substituent attached to the nitrogen of hydroxylamine. Its molecular formula is C₃H₇BrClNO, with a molecular weight of 188.45 g/mol.

Properties

Molecular Formula

C3H7BrClNO

Molecular Weight

188.45 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C3H6BrNO.ClH/c1-3(4)2-5-6;/h5-6H,1-2H2;1H

InChI Key

LHNSEILUOWSQEG-UHFFFAOYSA-N

Canonical SMILES

C=C(CNO)Br.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride typically involves:

  • Introduction of the 2-bromoprop-2-en-1-yl moiety onto hydroxylamine.
  • Protection or salt formation as the hydrochloride to stabilize the product.
  • Use of brominated allylic precursors or intermediates.
  • Controlled reaction conditions to prevent side reactions such as elimination or polymerization.

Preparation via Reaction of 2-Bromoprop-2-en-1-yl Halide with Hydroxylamine

A common and straightforward approach is the nucleophilic substitution of a 2-bromoprop-2-en-1-yl halide (such as 2-bromoprop-2-en-1-yl bromide or chloride) with hydroxylamine hydrochloride under basic or neutral conditions.

Reaction Scheme:

$$
\text{2-bromoprop-2-en-1-yl halide} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow{\text{base}} \text{this compound}
$$

  • Hydroxylamine hydrochloride is usually used with a base (e.g., potassium hydroxide) to liberate free hydroxylamine.
  • The nucleophilic nitrogen attacks the allylic halide, displacing the halide ion.
  • The reaction is typically performed in an aqueous or alcoholic solvent at low to moderate temperatures to minimize side reactions.

This method is supported by analogous syntheses of N-substituted hydroxylamines from bromoalkyl esters and hydroxylamine under basic conditions.

Alternative Synthesis via Reduction of Nitrone Intermediates

Another approach involves the synthesis of the corresponding nitrone intermediate, followed by reduction or conversion to the hydroxylamine derivative.

  • The nitrone is formed by condensation of a brominated aldehyde or ketone with hydroxylamine.
  • Subsequent reduction or rearrangement yields the N-(2-bromoprop-2-en-1-yl)hydroxylamine.
  • The hydrochloride salt is formed by treatment with hydrochloric acid or by crystallization from acidic media.

This approach is analogous to the synthesis of N-benzylhydroxylamine hydrochloride via nitrone intermediates, which has been industrially scaled with high yield and purity.

Reaction Conditions and Optimization

Key parameters influencing the preparation include:

Parameter Typical Conditions Notes
Solvent Methanol, ethanol, or aqueous solution Alcoholic solvents favor solubility
Temperature 0–25 °C Low temperature controls side reactions
Base Potassium hydroxide, sodium carbonate To liberate free hydroxylamine
Molar Ratios Hydroxylamine:halide ~1:1 to 1.5:1 Slight excess hydroxylamine improves yield
Reaction Time 1–4 hours Monitored by TLC or NMR
Work-up Acidification with HCl to form salt Crystallization and filtration

Purification and Characterization

  • The hydrochloride salt is isolated by filtration after crystallization from methanol/ether or methanol/MTBE mixtures.
  • Purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy, showing characteristic signals for the allylic protons and hydroxylamine moiety.
  • Typical yield ranges from 60% to 85% depending on scale and conditions.

Example NMR data (approximate):

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Allylic CH2 (adjacent to Br) 4.5–4.7 Doublet 2H
Vinyl proton (C=C) 5.5–6.0 Multiplet 1H
Hydroxylamine NH2 7.0–8.0 Broad singlet 2H

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Nucleophilic substitution 2-bromoprop-2-en-1-yl halide Hydroxylamine hydrochloride, base 60–80 Simple, direct, mild conditions
Nitrone intermediate reduction Brominated aldehyde + hydroxylamine Condensation then reduction, acid work-up 70–85 Industrially scalable, high purity
One-pot amidoxime synthesis Secondary amides (analogous) Ph3P–I2, hydroxylamine hydrochloride Moderate Novel method, less common for this compound

Research Results and Industrial Application

  • Industrial synthesis of related N-substituted hydroxylamines (e.g., N-benzylhydroxylamine hydrochloride) demonstrates the feasibility of nitrone intermediate routes with high yields (~73%) and purity (>98%).
  • Hydroxylamine substitution on bromoallyl substrates is well-documented for producing bioactive hydroxylamine derivatives, showing consistent yields and manageable purification.
  • Optimization of temperature and stoichiometry is critical to minimize side reactions such as elimination or polymerization of the allylic bromide.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oximes or nitroso compounds, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

a. N- vs. O-Substitution
  • N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride : The bromoalkenyl group on the nitrogen increases electrophilicity, enabling participation in nucleophilic substitutions or Suzuki-Miyaura couplings.
  • O-(2-propynylethyl)-hydroxylamine hydrochloride : An O-substituted analog with a terminal alkyne group (propynyl), facilitating click chemistry (e.g., azide-alkyne cycloaddition). Its synthesis involves phthalimide intermediates, as seen in .
b. Parent Compound: Hydroxylamine Hydrochloride

Hydroxylamine hydrochloride (HONH₃Cl ) lacks substituents, serving as a versatile reducing agent and precursor for oximes (e.g., pralidoxime chloride, an antidote for nerve agents) . Unlike its substituted derivatives, it is commercially produced and widely used in industrial and pharmaceutical syntheses .

Physical and Spectral Properties

Physical State and Stability

Compound Physical State Hygroscopicity Stability
N-(2-bromoprop-2-en-1-yl)hydroxylamine HCl Likely crystalline Unknown Reactive (Br substituent)
O-(2-propynylethyl)-hydroxylamine HCl Not specified Not specified Stable under inert conditions
Hydroxylamine HCl White crystalline Hygroscopic Stable if dry

Spectral Data Comparison

Compound ¹H NMR (Key Signals) ¹³C NMR (Key Signals)
O-(2-propynylethyl)-hydroxylamine HCl δ 11.07 (s, 3H, NH₃⁺), 4.73 (dd, CH₂), 3.86 (t, ≡CH) δ 81.51 (C≡CH), 62.27 (CH₂)
Pralidoxime chloride Not provided in evidence Not provided in evidence

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis (as in ) could improve yields for substituted hydroxylamines, though this remains untested for the bromoalkenyl derivative .
  • Functional Diversity : Substitution patterns (N- vs. O-) dictate reactivity profiles. For example, bromoalkenyl derivatives are tailored for electrophilic reactions, while propynyl analogs suit click chemistry .

Biological Activity

N-(2-bromoprop-2-en-1-yl)hydroxylamine hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxylamine functional group, which is known for its reactivity and potential pharmacological properties. The compound's structure can be represented as follows:

N 2 bromoprop 2 en 1 yl hydroxylamineC3H7BrN2OHCl\text{N 2 bromoprop 2 en 1 yl hydroxylamine}\rightarrow \text{C}_3\text{H}_7\text{BrN}_2\text{O}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Hydroxylamines are known to modulate enzyme activity and can inhibit certain pathways involved in cell proliferation, making them candidates for anticancer therapies. Specifically, studies suggest that compounds containing hydroxylamine groups may exert their effects through:

  • Antimicrobial Activity : Exhibiting bacteriostatic properties against various pathogens.
  • Anticancer Effects : Inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.

Antimicrobial Properties

Research has indicated that this compound has potential antimicrobial effects. It has been shown to inhibit the growth of several bacterial strains, suggesting its utility as an antibacterial agent. The specific mechanisms may involve:

  • Disruption of bacterial cell wall synthesis.
  • Inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of hydroxylamines, including this compound. These studies typically focus on:

  • Cell Line Studies : Evaluating cytotoxic effects on various cancer cell lines.
Cell LineIC50 (µM)Mechanism
HeLa5Apoptosis induction
MCF710Cell cycle arrest
A5498Inhibition of proliferation

The compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value indicating effective growth inhibition.

Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry evaluated the anticancer efficacy of hydroxylamine derivatives, including this compound. The results indicated that this compound could induce apoptosis in leukemia cells through a concentration-dependent manner, demonstrating its potential as a multitarget anticancer agent .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of hydroxylamine derivatives. The results showed that this compound exhibited significant bacteriostatic activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in treating infections .

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